

# (Triphenylphosphoranylidene)acetaldehyde chemical properties

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Compound of Interest		
Compound Name:	(Triphenylphosphoranylidene)acet aldehyde	
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An In-depth Technical Guide to (Triphenylphosphoranylidene)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **(Triphenylphosphoranylidene)acetaldehyde**, a versatile Wittig reagent crucial for the formation of carbon-carbon double bonds in organic synthesis.

## **Core Chemical Properties**

(Triphenylphosphoranylidene)acetaldehyde, also known as

(Formylmethylene)triphenylphosphorane, is a stable phosphorus ylide. Its utility in organic chemistry, particularly in the synthesis of  $\alpha,\beta$ -unsaturated aldehydes, makes it a valuable reagent in the pharmaceutical and agrochemical industries.[1][2]

#### **Physical and Chemical Identifiers**

A summary of the key identifiers for **(Triphenylphosphoranylidene)acetaldehyde** is presented in Table 1.



Property	Value	Reference
CAS Number	2136-75-6	[3][4]
Molecular Formula	C20H17OP	[3][5]
Molecular Weight	304.32 g/mol	[4][6]
IUPAC Name	2-(triphenyl-λ <sup>5</sup> - phosphanylidene)acetaldehyd e	[3][7]
Synonyms	(Formylmethylene)triphenylpho sphorane, (2- Oxoethylidene)triphenylphosph orane	[1][8]
InChI Key	CQCAYWAIRTVXIY- UHFFFAOYSA-N	[4][5]
SMILES String	O=CC=P(C1=CC=CC=C1) (C2=CC=CC=C2)C3=CC=CC= C3	[7]

# **Physical Properties**

The physical characteristics of **(Triphenylphosphoranylidene)acetaldehyde** are detailed in Table 2.



Property	Value	Reference
Appearance	Yellow to light yellow or pink to brown crystalline powder	[1][8]
Melting Point	185-188 °C (lit.)	[4]
Solubility	Soluble in chloroform and methanol.	[3]
Stability	Stable, combustible, and incompatible with strong oxidizing agents. Should be stored in a dry environment at low temperatures (-10 °C to -20°C).	[1][3]

## **Spectroscopic Data**

Spectroscopic analysis is essential for the structural elucidation and confirmation of **(Triphenylphosphoranylidene)acetaldehyde**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR and <sup>13</sup>C NMR are powerful tools for characterizing the molecule. The aromatic protons of the three phenyl groups typically appear as a complex multiplet in the region of 7.4-7.8 ppm in the <sup>1</sup>H NMR spectrum.[9]

### **Vibrational Spectroscopy**

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide insights into the functional groups. The FT-IR spectrum, typically recorded in the 4000–400 cm<sup>-1</sup> range, shows characteristic C-H stretching vibrations of the phenyl rings and the aldehydic C-H stretch.[9] A prominent feature is the C=O stretching frequency of the acetaldehyde moiety. The P=C stretching vibration is characteristic of the ylide bond.[9] The FT-Raman spectrum is often recorded in the 3500–50 cm<sup>-1</sup> region.[9]

# **Experimental Protocols**



### Synthesis of (Triphenylphosphoranylidene)acetaldehyde

The synthesis of **(Triphenylphosphoranylidene)acetaldehyde** is typically a two-step process involving the formation of a phosphonium salt followed by deprotonation to generate the ylide. [9] A common precursor is formylmethyltriphenylphosphonium chloride.[9]

Step 1: Synthesis of Formylmethyltriphenylphosphonium Chloride

This step involves the S<sub>n</sub>2 reaction of triphenylphosphine with a suitable two-carbon electrophile, such as chloroacetaldehyde dimethyl acetal, followed by acidic hydrolysis.[9]

Step 2: Deprotonation to form the Ylide

The phosphonium salt is then treated with a base, such as triethylamine, to yield (Triphenylphosphoranylidene)acetaldehyde.[3]

Purification: The crude product can be purified by recrystallization from methyl ethyl ketone (MEK) or by dissolving it in benzene, washing with 1N NaOH, drying over MgSO<sub>4</sub>, evaporating the solvent, and crystallizing the residue from MEK.[3]

## Wittig Reaction with an Aldehyde

(Triphenylphosphoranylidene)acetaldehyde is a key reagent in the Wittig reaction for the synthesis of  $\alpha,\beta$ -unsaturated aldehydes.[10]

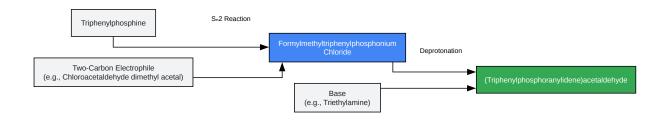
General Procedure:

The Wittig reaction involves the reaction of the phosphorus ylide with an aldehyde or ketone.[9] The reaction with aldehydes in DMF at 25°C for 1–4 days can yield (E)-3-aryl-2-propenals.[9]

# Reactivity and Logical Relationships Synthesis Pathway

The synthesis of **(Triphenylphosphoranylidene)acetaldehyde** follows a clear logical progression from readily available starting materials.





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Caption: Synthesis of (Triphenylphosphoranylidene)acetaldehyde.

### Wittig Reaction Mechanism

The Wittig reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone, leading to the formation of an alkene and triphenylphosphine oxide.



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Caption: Mechanism of the Wittig Reaction.

# **Safety Information**

(Triphenylphosphoranylidene)acetaldehyde is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][11]

**Precautionary Measures:** 



- Avoid breathing dust.[11]
- Wash skin thoroughly after handling.[11]
- Use only outdoors or in a well-ventilated area.[11]
- Wear protective gloves, eye protection, and face protection.[11]

#### First Aid:

- If on skin: Wash with plenty of soap and water.[11]
- If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

For detailed safety information, refer to the Safety Data Sheet (SDS).

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